1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.277 g/mol . This compound is classified as a pharmaceutical intermediate and is known for its role in various chemical and biological applications .
Preparation Methods
The synthesis of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with hexahydro-1,2-diazine-3-carboxylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-phenylmethoxycarbonyldiazinane-3-carboxylic acid
- 1-((Benzyloxy)carbonyl)hexahydro-3-pyridazinecarboxylic acid
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties that make it suitable for diverse applications .
Properties
IUPAC Name |
1-phenylmethoxycarbonyldiazinane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBMAAOZXXKYTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450178 |
Source
|
Record name | 1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72120-54-8 |
Source
|
Record name | 1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper [] describes a novel method for synthesizing chiral 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid and its 1,2-dibenzyloxycarbonyl derivative. The significance lies in the efficiency and practicality of the synthesis. The method involves fewer steps, milder reaction conditions, and higher yields compared to previously reported methods. This makes it particularly suitable for potential industrial production of these chiral compounds.
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